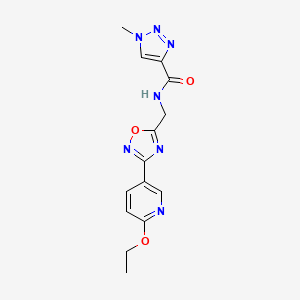
N-((3-(6-乙氧基吡啶-3-基)-1,2,4-噁二唑-5-基)甲基)-1-甲基-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N7O3 and its molecular weight is 329.32. The purity is usually 95%.
BenchChem offers high-quality N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
该化合物已被研究其对人癌细胞系的细胞毒性。具体来说,它针对HepG2(肝细胞癌)和MDA-MB-231(乳腺癌)细胞进行了测试。一个衍生物,2-(6-(4-氯苯基)咪唑[2,1-b]噻唑-3-基)-N-(6-(4-(4-甲氧基苄基)哌嗪-1-基)吡啶-3-基)乙酰胺 (5l),对MDA-MB-231细胞表现出有希望的抑制作用(IC50 = 1.4 μM),与参考药物索拉非尼(IC50 = 5.2 μM)相比。 此外,它还显示出对MDA-MB-231细胞的选择性,而对HepG2细胞的选择性较低(IC50 = 22.6 μM) .
VEGFR2抑制
该化合物还显示出对血管内皮生长因子受体2(VEGFR2)的抑制作用。具体来说,2-(6-(4-氯苯基)咪唑[2,1-b]噻唑-3-基)-N-(6-(4-(4-甲氧基苄基)哌嗪-1-基)吡啶-3-基)乙酰胺 (5l) 对VEGFR2的抑制作用略高于初始命中化合物(20 μM时为5.72% vs. 3.76% 的抑制率) 。VEGFR2抑制在癌症治疗中是相关的,因为它在血管生成中发挥作用。
其他药理活性
咪唑[2,1-b]噻唑衍生物具有广泛的药理活性。虽然与特定化合物没有直接关系,但值得注意的是,这些支架已被探索用于其:
- 抗真菌特性 .
- 抗菌作用 .
- 抗炎潜力 .
- 抗高血压特性 .
- 用作囊性纤维化跨膜传导调节剂(CFTR)选择性增强剂 .
生物活性
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Molecular Formula : C18H18N6O3
- Molecular Weight : 394.4 g/mol
- Key Functional Groups : Triazole ring, oxadiazole moiety, and pyridine derivative.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The triazole and oxadiazole rings are known to inhibit specific enzymes such as kinases and phosphatases, which play crucial roles in cell signaling pathways.
- Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal activities, suggesting that this compound may exhibit similar properties through disruption of microbial cell functions.
- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, possibly through induction of apoptosis or inhibition of tumor growth.
Antimicrobial Activity
Research has indicated that compounds with oxadiazole moieties often exhibit antimicrobial properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(5-(2-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)phenyl)acetamide | Contains oxadiazole ring | Antibacterial |
| N-(4-Methylthiazol-2-yl)benzamide | Similar structure | Antifungal |
These findings suggest that N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl-1H-triazole could potentially exhibit similar antimicrobial effects.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For example:
- In vitro Studies : Compounds similar in structure to N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl-1H-triazole have demonstrated cytotoxicity against breast cancer and leukemia cell lines.
- Mechanism : The proposed mechanism involves the inhibition of cancer cell proliferation through apoptotic pathways.
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives showed that compounds with a similar structural framework exhibited significant growth inhibition in MCF7 (breast cancer) cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Testing
In another study assessing the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, compounds demonstrated a minimum inhibitory concentration (MIC) in the range of 10–50 µg/mL. It is hypothesized that the presence of the ethoxy group enhances membrane permeability leading to increased bioactivity.
Comparative Analysis with Similar Compounds
To better understand the potential of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl-1H-triazole, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Aryltriazoles | Aryl groups on triazole | Anticancer |
| Oxadiazole Derivatives | Oxadiazole core | Antimicrobial |
This comparison illustrates that while there are commonalities in structure and activity among these compounds, the unique combination of functional groups in N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl-1H-triazole may confer distinct biological activities.
属性
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O3/c1-3-23-11-5-4-9(6-15-11)13-17-12(24-19-13)7-16-14(22)10-8-21(2)20-18-10/h4-6,8H,3,7H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZWLGAFUKSALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














